1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide
Overview
Description
1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide is an organic compound that belongs to the class of hydrazides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a cyclobutane ring and a carbohydrazide moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the cyclobutane ring and the introduction of the carbohydrazide moiety. One common method involves the reaction of tert-butyl carbazate with cyclobutanone in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The Boc-protected amino group can undergo substitution reactions, where the Boc group is replaced by other functional groups under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) are used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide involves its interaction with molecular targets and pathways within biological systems. The Boc-protecting group can be selectively removed under specific conditions, revealing the active amino group that can participate in various biochemical reactions. The cyclobutane ring and carbohydrazide moiety contribute to the compound’s stability and reactivity, enabling it to interact with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
1-[(Tert-butoxycarbonyl)amino]cyclobutanecarbohydrazide can be compared with other similar compounds, such as:
1-[(Tert-butoxycarbonyl)amino]cyclopropanecarboxylic acid: This compound has a cyclopropane ring instead of a cyclobutane ring, leading to different reactivity and stability profiles.
1-[(Tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid: The presence of a cyclohexane ring in this compound results in distinct chemical and physical properties compared to the cyclobutane derivative.
Properties
IUPAC Name |
tert-butyl N-[1-(hydrazinecarbonyl)cyclobutyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3/c1-9(2,3)16-8(15)12-10(5-4-6-10)7(14)13-11/h4-6,11H2,1-3H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVESIVAXVFLNLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143914 | |
Record name | 1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880166-11-0 | |
Record name | 1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880166-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601143914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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